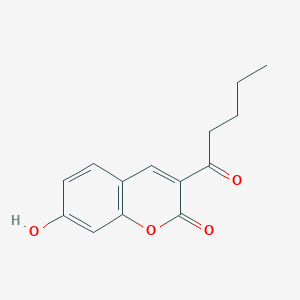
7-hydroxy-3-pentanoyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .
Molecular Structure Analysis
The InChI code for 7-hydroxy-3-pentanoyl-2H-chromen-2-one is 1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
1. General Information “7-hydroxy-3-pentanoyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .
2. Synthesis of Coumarin Derivatives Coumarin derivatives, including “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
3. One-Pot Synthesis Methods This chapter describes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction . The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .
1. Antitumor Activity Some 1,2,4-triazole derivatives of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” have shown significant antitumor activity . These compounds exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis .
2. Antimalarial Activity In a study, it was found that nitro substitution in the meta position of the phenyl ring did not favor antimalarial activity . This suggests that the structure of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives can be modified to enhance their antimalarial activity .
3. Synthesis of Pyran and Pyridine Derivatives The compound “7-hydroxy-3-pentanoyl-2H-chromen-2-one” can be used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .
4. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .
1. Synthesis of Azolyl Ethanols In an interesting procedure, the reaction of epichlorohydrin with a derivative of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” under reflux conditions yielded a compound . This compound then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols . These compounds could potentially have various biological activities .
2. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .
3. Potential Role in Lipid Metabolism A metabolomic analysis revealed substantial changes in the metabolite profile of maize seedlings when treated with a certain peptide during salt stress . The identified differential metabolites primarily belonged to lipids and lipid-like molecules . This suggests that “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives could potentially play a role in lipid metabolism .
Propriétés
IUPAC Name |
7-hydroxy-3-pentanoylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGFGKVOBTXCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-pentanoyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)
![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)
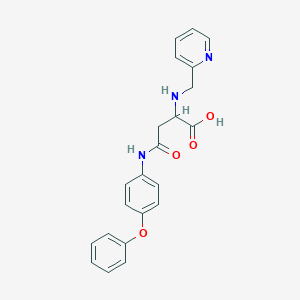
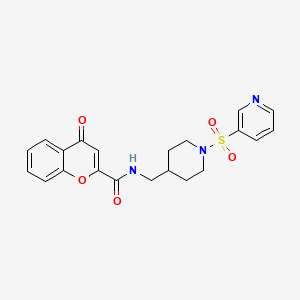
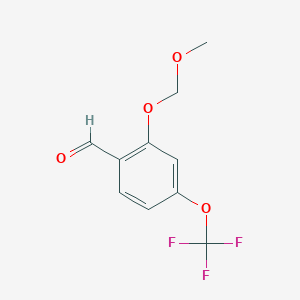
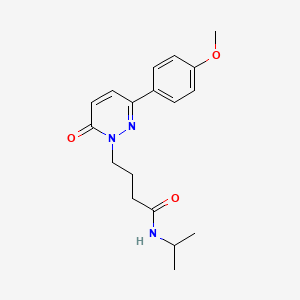
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)